molecular formula C7H8F2N2O3S B12855210 3-Amino-4-(difluoromethoxy)benzenesulphonamide

3-Amino-4-(difluoromethoxy)benzenesulphonamide

Cat. No.: B12855210
M. Wt: 238.21 g/mol
InChI Key: DDWPSHULKIMMFX-UHFFFAOYSA-N
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Description

3-Amino-4-(difluoromethoxy)benzenesulphonamide is a fluorinated aromatic compound with significant applications in various fields of scientific research. Its unique structure, which includes an amino group, a difluoromethoxy group, and a sulphonamide group attached to a benzene ring, makes it a valuable compound for studying chemical reactions and developing new materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-4-(difluoromethoxy)benzenesulphonamide typically involves multiple steps, starting from commercially available precursors. One common method includes the following steps:

    Nitration: The benzene ring is nitrated to introduce a nitro group.

    Reduction: The nitro group is reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Sulphonation: The amino group is then sulphonated using reagents like chlorosulphonic acid to introduce the sulphonamide group.

    Fluorination: Finally, the methoxy group is introduced and fluorinated using reagents like difluoromethyl ether.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

3-Amino-4-(difluoromethoxy)benzenesulphonamide undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The sulphonamide group can be reduced to form sulfonic acids.

    Substitution: The difluoromethoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions often involve strong bases like sodium hydride or potassium tert-butoxide.

Major Products

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Sulfonic acids.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Amino-4-(difluoromethoxy)benzenesulphonamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-Amino-4-(difluoromethoxy)benzenesulphonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and sulphonamide groups can form hydrogen bonds with active sites, while the difluoromethoxy group can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-4-methoxybenzenesulphonamide
  • 3-Amino-4-chlorobenzenesulphonamide
  • 3-Amino-4-(trifluoromethoxy)benzenesulphonamide

Uniqueness

Compared to similar compounds, 3-Amino-4-(difluoromethoxy)benzenesulphonamide is unique due to the presence of the difluoromethoxy group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and reactivity, making it a valuable tool for various research applications.

Properties

Molecular Formula

C7H8F2N2O3S

Molecular Weight

238.21 g/mol

IUPAC Name

3-amino-4-(difluoromethoxy)benzenesulfonamide

InChI

InChI=1S/C7H8F2N2O3S/c8-7(9)14-6-2-1-4(3-5(6)10)15(11,12)13/h1-3,7H,10H2,(H2,11,12,13)

InChI Key

DDWPSHULKIMMFX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)N)N)OC(F)F

Origin of Product

United States

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